N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with methyl groups at positions 4 and 4. The 1,2,4-oxadiazole ring at position 3 of the pyridinone is further functionalized with a 4-methoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with compounds reported for antimicrobial, antiproliferative, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4/c1-14-5-8-18(26)12-20(14)27-21(31)13-30-16(3)11-15(2)22(25(30)32)24-28-23(29-34-24)17-6-9-19(33-4)10-7-17/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZTFUWOHOXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and pyridine derivatives. The general approach includes:
- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids to create the oxadiazole structure.
- Pyridine Derivative Synthesis : Employing acylation reactions to introduce the pyridine moiety.
- Final Coupling Reaction : Combining the oxadiazole and pyridine components to yield the target compound.
Research indicates that compounds containing oxadiazole and pyridine rings exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that similar oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a related study reported IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HeLa .
- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties in vivo, as evidenced by reduced paw edema in carrageenan-induced models .
Case Studies
- Anticancer Efficacy
- Anti-inflammatory Activity
Comparative Biological Activity Table
| Compound Type | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole | Anticancer (MCF-7) | 0.65 | |
| Oxadiazole | Anti-inflammatory | Significant edema inhibition | |
| Pyridine | Anticancer (HeLa) | 2.41 |
Pharmacokinetics
The pharmacokinetic profile of compounds similar to this compound suggests favorable absorption and distribution characteristics due to their lipophilic nature. This enhances their potential for therapeutic use.
Key Pharmacokinetic Parameters
- Absorption : Rapid absorption observed in similar compounds.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may confer greater metabolic stability compared to triazole-containing analogues (e.g., CAS 476484-45-4), which are more prone to hydrogen bonding .
- Pyridinone Core: The 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety is distinct from oxazolidinone (CAS 476484-45-4) or pyridine (CAS 876877-95-1) cores, offering a unique pharmacophore for target binding .
Bioactivity and Pharmacological Potential
While direct data for the target compound are unavailable, inferences can be drawn:
- Antimicrobial Potential: Fluorinated pyridines (e.g., ) and oxadiazoles (e.g., ) exhibit activity against Gram-positive bacteria (e.g., S.
- Enzyme Inhibition : The oxadiazole moiety is associated with lipoxygenase (LOX) and cyclooxygenase (COX) inhibition in compounds like , implying anti-inflammatory applications.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyridinone, oxadiazole, and acetamide moieties. Aromatic proton signals in the 6.5–8.5 ppm range validate the 4-methoxyphenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying the intact oxadiazole ring .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) confirm functional groups .
How can researchers optimize synthetic yield when scaling up from milligram to gram quantities?
Q. Advanced
- Catalyst optimization : Using zeolite (Y-H) or pyridine as catalysts enhances reaction rates and reduces byproducts during cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates at higher concentrations .
- Stepwise purification : Employ column chromatography for intermediates and recrystallization for the final product to maintain >95% purity .
What strategies resolve discrepancies in reported biological activity data across studies?
Q. Advanced
- Structural validation : Re-characterize batches using NMR and X-ray crystallography to rule out polymorphic variations .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference from the 4-methoxyphenyl group .
- SAR comparisons : Benchmark activity against analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .
How does the 4-methoxyphenyl-oxadiazole moiety influence pharmacokinetics, and what modifications enhance metabolic stability?
Advanced
The 4-methoxyphenyl group improves lipophilicity but is prone to demethylation by cytochrome P450 enzymes. Modifications include:
- Electron-withdrawing substituents : Replace methoxy with trifluoromethoxy to reduce metabolic oxidation .
- Isosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to maintain ring planarity while altering metabolic pathways .
- Prodrug design : Introduce ester-protected methoxy groups to delay hepatic clearance .
What functional groups are most reactive, and how are they utilized in derivatization?
Q. Basic
- Oxadiazole C-5 position : Electrophilic substitution allows halogenation or nitration for further cross-coupling .
- Acetamide NH : Participates in nucleophilic acyl substitution for prodrug conjugation (e.g., PEGylation) .
- Pyridinone carbonyl : Reduces to alcohol for hydrogen bond modulation .
What computational approaches predict binding affinity with target enzymes?
Q. Advanced
- Docking simulations : Use AutoDock Vina with crystal structures of COX-2 or kinase targets to map interactions with the oxadiazole and pyridinone groups .
- DFT calculations : Analyze HOMO-LUMO gaps to predict reactivity of the methoxyphenyl moiety .
- MD simulations : Assess stability of binding poses over 100 ns trajectories to prioritize synthetic targets .
How can derivative compounds be designed to explore SAR without compromising synthetic feasibility?
Q. Advanced
- Core retention : Maintain the pyridinone-acetamide scaffold while varying substituents on the oxadiazole (e.g., 4-fluorophenyl vs. 4-cyanophenyl) .
- Parallel synthesis : Use combinatorial libraries to test alkyl/aryl substitutions at the C-3 position of the oxadiazole .
- Fragment-based design : Introduce bioisosteres (e.g., replacing acetamide with sulfonamide) to evaluate toxicity .
What purification steps are critical, and how do solvents impact final product quality?
Q. Basic
- Recrystallization : Ethanol yields larger crystals with fewer impurities compared to acetone .
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent separate unreacted starting materials .
- Solvent polarity : Low-polarity solvents (pet-ether) enhance crystallinity of the final product .
What models evaluate efficacy and toxicity in preclinical studies?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
